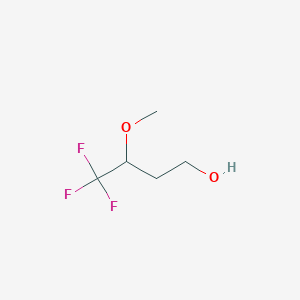

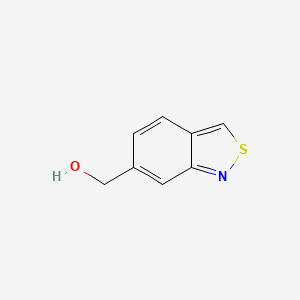

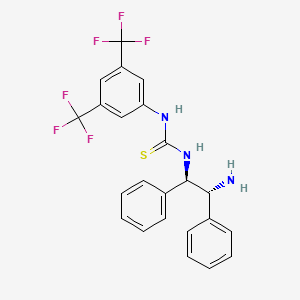

![molecular formula C5H16Cl2N2O2 B3080583 2,6-Diazaspiro[3.3]heptane dihydrochloride dihydrate CAS No. 1087740-50-8](/img/structure/B3080583.png)

2,6-Diazaspiro[3.3]heptane dihydrochloride dihydrate

Descripción general

Descripción

“2,6-Diazaspiro[3.3]heptane dihydrochloride dihydrate” is a chemical compound with the molecular formula C5H10N2 . It is commonly used in life sciences research for fluorescence microscopy of nuclei and chromosomes. It was first discovered in the 1970s by researchers in Germany who were studying the chemical properties of unusual molecules.

Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a density of 1.1±0.1 g/cm3, boiling point of 220.9±8.0 °C at 760 mmHg, vapour pressure of 0.1±0.4 mmHg at 25°C, enthalpy of vaporization of 45.7±3.0 kJ/mol, flash point of 129.5±10.2 °C, and index of refraction of 1.548 . It has 2 H bond acceptors, 2 H bond donors, 0 freely rotating bonds, and a polar surface area of 24 Å2 .Aplicaciones Científicas De Investigación

Synthesis and Chemical Applications

Synthesis and Application in Pd-catalyzed Aryl Amination Reactions : A concise synthesis of a 2,6-diazaspiro[3.3]heptane building block was reported, highlighting its usefulness in arene amination reactions to yield a variety of N-Boc- N'-aryl-2,6-diazaspiro[3.3]heptanes (Burkhard & Carreira, 2008).

Novel Synthesis Approaches : A practical route to 2,6-diazaspiro[3.3]heptanes was developed using reductive amination of an aldehyde with primary amines or anilines, suitable for either library or large-scale synthesis (Hamza et al., 2007).

Synthesis of 4,5-Diazaspiro[2.3]hexanes and 1,2-Diazaspiro[3.3]heptanes : These compounds were synthesized as hexahydropyridazine analogues, showcasing the versatility of 2,6-diazaspiro[3.3]heptanes in chemical synthesis (Pancholi et al., 2018).

Synthesis of Angular Spirocyclic Azetidines : This study involved the synthesis of novel angular azaspiro[3.3]heptanes, indicating the compound's potential in drug discovery as building blocks (Guerot et al., 2011).

Chemical Structure and Properties

- Axial Chirality and Conformational Fixation : The design of a new axially chiral molecule, 2,6-diphospha- and 2,6-diarsaspiro[3.3]heptanes, was reported. It demonstrated conformational rigidity and axial asymmetry, differentiating it from its nitrogen congener 2,6-diazaspiro[3.3]heptane (Naruse & Kugiya, 2013).

Synthesis of Derivatives and Analogues

Synthesis of Amino Acids Analogues : The compound was used in the synthesis of 6-amino-2-azaspiro[3.3]heptane-6-carboxylic acid and 2-azaspiro[3.3]heptane-6-carboxylic acid, adding to the family of sterically constrained amino acids for use in chemistry, biochemistry, and drug design (Radchenko et al., 2010).

Computational Study on Spirocyclic Compounds as Energetic Materials : This study explored dinitro-2,6-diaza-1,3,5,7-tetraoxaspiro[3,3]heptane for its potential as an energetic material, indicating the compound's possible applications in materials science (Seok, 2014).

Cyclobutane-derived Diamines : This study considered cyclobutane diamines, including 6-amino-3-azaspiro[3.3]heptane, as promising sterically constrained diamine building blocks for drug discovery (Radchenko et al., 2010).

Synthesis of 2-Oxa-6-azaspiro[3.3]heptane Sulfonate Salts : An improved synthesis of 2-oxa-6-azaspiro[3.3]heptane as a sulfonate salt was achieved, enhancing stability and solubility for broader reaction condition access (van der Haas et al., 2017).

Safety and Hazards

The safety data sheet for “2,6-Diazaspiro[3.3]heptane dihydrochloride dihydrate” advises avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Mecanismo De Acción

Target of Action

The primary target of 2,6-Diazaspiro[3It may be useful in the preparation of biphenyl pyridines as pd-1/pd-l1 inhibitors for treating cancer . PD-1 (Programmed cell Death protein 1) and PD-L1 (Programmed death-ligand 1) are proteins that play a crucial role in suppressing the immune system, and their inhibition can enhance the body’s immune response against cancer cells .

Mode of Action

This blockage can enhance T-cell responses, increase the production of cytokines, and promote the immune-mediated killing of tumor cells .

Biochemical Pathways

The specific biochemical pathways affected by 2,6-Diazaspiro[3As a potential pd-1/pd-l1 inhibitor, it might affect the pd-1/pd-l1 pathway, which plays a critical role in the immune system’s ability to distinguish self from non-self, and in the regulation of autoimmunity .

Result of Action

The molecular and cellular effects of 2,6-Diazaspiro[3As a potential pd-1/pd-l1 inhibitor, it might enhance t-cell responses, increase the production of cytokines, and promote the immune-mediated killing of tumor cells .

Propiedades

IUPAC Name |

2,6-diazaspiro[3.3]heptane;dihydrate;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2.2ClH.2H2O/c1-5(2-6-1)3-7-4-5;;;;/h6-7H,1-4H2;2*1H;2*1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEMXMPAEISHQOL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2(CN1)CNC2.O.O.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H16Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

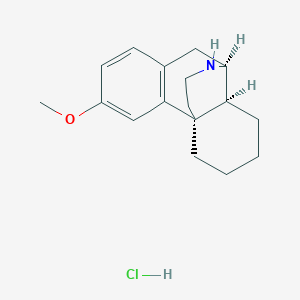

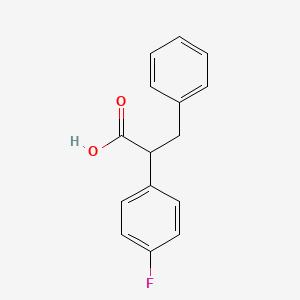

![1'-Benzylspiro[indoline-3,4'-piperidin]-2-one](/img/structure/B3080504.png)

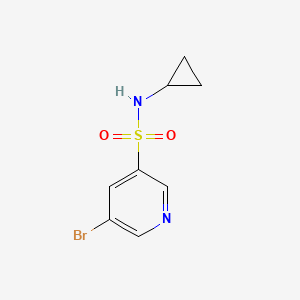

![[2-(6-Methyl-pyridin-3-yl)-ethyl]-o-tolyl-amine](/img/structure/B3080521.png)